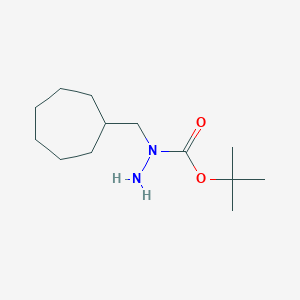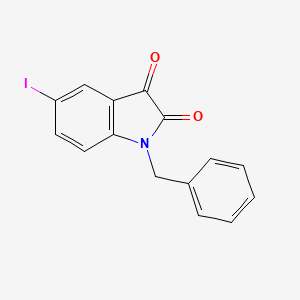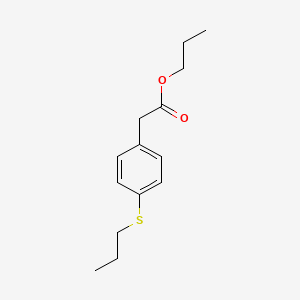
Propyl 2-(4-propylsulfanylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-propylsulfanylphenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a propyl group attached to a sulfanylphenyl ring and an acetate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-propylthiophenol and acetic anhydride.
Reaction Steps: The reaction involves the acetylation of 4-propylthiophenol to form the acetate ester.
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable catalyst, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid derivative.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Propylsulfanylbenzoic acid.
Reduction Products: 4-Propylthiophenol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 2-(4-propylsulfanylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propyl 2-(4-propylsulfanylphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Phenylacetic acid: A simpler phenylacetate derivative without the sulfanyl group.
Benzyl acetate: Another phenylacetate derivative with a benzyl group instead of a propyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C14H20O2S |
|---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
propyl 2-(4-propylsulfanylphenyl)acetate |
InChI |
InChI=1S/C14H20O2S/c1-3-9-16-14(15)11-12-5-7-13(8-6-12)17-10-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
WHUBOSHPJBFRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=CC=C(C=C1)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




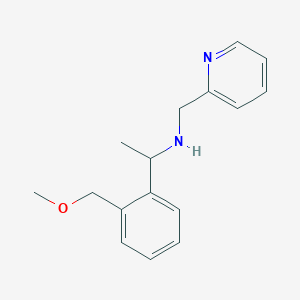
![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)
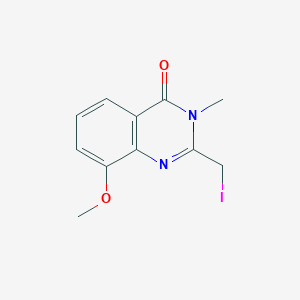
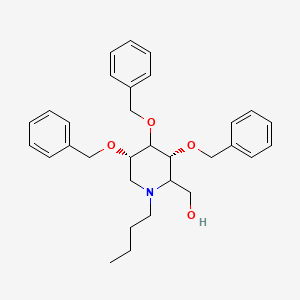
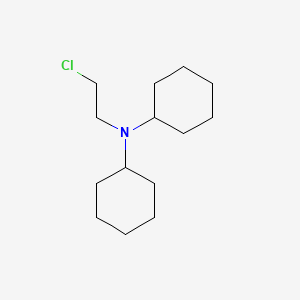
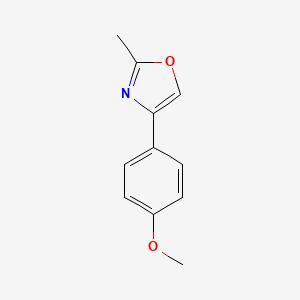
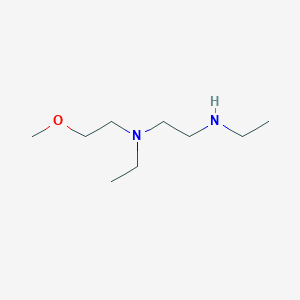
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

